2-Acetyl-1-benzofuran-3-yl borodifluoridate
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Overview
Description
2-Acetyl-1-benzofuran-3-yl borodifluoridate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . This can be achieved using various synthetic approaches, including free radical cyclization cascades and dehydrative C-H alkenylation .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran compounds with high efficiency . Additionally, the selection of appropriate boron reagents for Suzuki–Miyaura coupling is crucial for the successful synthesis of borodifluoridate derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzofuran-3-yl borodifluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Acetyl-1-benzofuran-3-yl borodifluoridate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzofuran-3-yl borodifluoridate involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory treatment, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzo[b]furans: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also contain the benzofuran ring and have been studied for their medicinal properties.
Uniqueness
2-Acetyl-1-benzofuran-3-yl borodifluoridate stands out due to the presence of the borodifluoridate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .
Properties
CAS No. |
92119-98-7 |
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Molecular Formula |
C10H7BF2O3 |
Molecular Weight |
223.97 g/mol |
IUPAC Name |
1-(3-difluoroboranyloxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7BF2O3/c1-6(14)9-10(16-11(12)13)7-4-2-3-5-8(7)15-9/h2-5H,1H3 |
InChI Key |
SIRPTRCLLHXSNQ-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(OC2=CC=CC=C21)C(=O)C)(F)F |
Origin of Product |
United States |
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